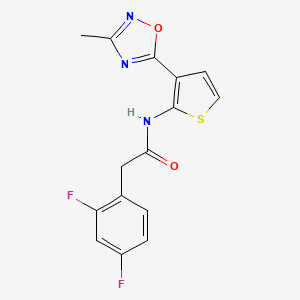
2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11F2N3O2S and its molecular weight is 335.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H12F2N4O, with a molecular weight of 302.27 g/mol. The structure features a difluorophenyl group, an oxadiazole moiety, and a thiophene ring, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiophene rings have been shown to inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of similar compounds against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated IC50 values ranging from 5.1 µM to 22.08 µM for these compounds, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.10 |
| Compound B | HCT116 | 6.19 |
| Compound C | MDA-MB-231 | 8.16 |
Antioxidant Activity
Compounds similar to this compound have also been evaluated for their antioxidant properties. The antioxidant activity was assessed using assays such as DPPH and TBARS.
- Findings : Compounds exhibited significant inhibition of lipid peroxidation with EC50 values demonstrating their potential as antioxidants .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on the structure-activity relationship (SAR) observed in related compounds:
- Inhibition of Cell Proliferation : The presence of the oxadiazole ring may interfere with cellular signaling pathways involved in cell division.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through caspase activation and modulation of the cell cycle .
- Antioxidant Mechanism : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress within cells.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-8-18-14(22-20-8)11-4-5-23-15(11)19-13(21)6-9-2-3-10(16)7-12(9)17/h2-5,7H,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYKNBSXDFQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













